2-[(4-Butoxyanilino)methyl]phenol
Description
2-[(4-Butoxyanilino)methyl]phenol is a Schiff base derivative featuring a phenol core substituted with a butoxyaniline moiety via a methylene bridge. Its structure combines the electron-rich phenol group and the flexible butoxy chain, which may influence its solubility, reactivity, and intermolecular interactions.
Properties
CAS No. |
90383-18-9 |
|---|---|
Molecular Formula |
C17H21NO2 |
Molecular Weight |
271.35 g/mol |
IUPAC Name |
2-[(4-butoxyanilino)methyl]phenol |
InChI |
InChI=1S/C17H21NO2/c1-2-3-12-20-16-10-8-15(9-11-16)18-13-14-6-4-5-7-17(14)19/h4-11,18-19H,2-3,12-13H2,1H3 |
InChI Key |
VWPUKSNWTWOTJC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)NCC2=CC=CC=C2O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Butoxyanilino)methyl]phenol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution reaction. This method typically requires the presence of a strong base and a suitable solvent. For instance, the reaction between 4-butoxyaniline and 2-chloromethylphenol in the presence of a base like sodium hydroxide can yield the desired product .
Industrial Production Methods
On an industrial scale, the production of 2-[(4-Butoxyanilino)methyl]phenol may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Butoxyanilino)methyl]phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are used for bromination and nitration reactions, respectively.
Major Products Formed
The major products formed from these reactions include quinones, hydroquinones, and various substituted phenolic derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[(4-Butoxyanilino)methyl]phenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s phenolic structure makes it a potential candidate for studying antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the development of new drugs.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[(4-Butoxyanilino)methyl]phenol involves its interaction with various molecular targets. The phenolic group can participate in hydrogen bonding and electron donation, making it reactive towards electrophiles. The butoxyaniline moiety can further enhance its reactivity and binding affinity to specific targets. These interactions can lead to the modulation of biological pathways and the exertion of its effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 2-[(4-Butoxyanilino)methyl]phenol with key analogs, emphasizing substituent effects, physicochemical properties, and biological activities:
Key Observations:
Methoxy groups (e.g., in 2-[(4-Methoxyanilino)methyl]phenol) balance electron-donating effects and moderate hydrophobicity, favoring crystallinity .
Biological Activity: 2-[(Methylamino)methyl]phenol demonstrates low intrinsic antimicrobial activity but synergizes with antibiotics to reduce biofilm formation, suggesting a role in combination therapies . Compounds with bulky substituents (e.g., 4-Amino-2-phenylphenol) may exhibit higher toxicity due to incomplete toxicological profiles .
Structural Flexibility :
- The methylene bridge (-CH₂-) in Schiff base derivatives allows conformational flexibility, facilitating interactions with biological targets (e.g., enzymes, receptors) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
